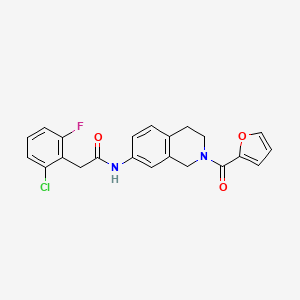
2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C22H18ClFN2O3 and its molecular weight is 412.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS Number: 1448054-07-6) is a synthetic organic molecule that has gained attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H18ClFN2O3
- Molecular Weight : 412.8 g/mol
- Structural Features : The compound features a chloro-fluorophenyl moiety and a furan-2-carbonyl group attached to a tetrahydroisoquinoline structure, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities, particularly in the field of oncology. The following sections detail its anticancer activity and other relevant biological effects.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of similar compounds within the tetrahydroisoquinoline class. While specific data on this compound is limited, related compounds have shown promising results in various cancer cell lines.
-
Mechanism of Action :
- Compounds with similar structures often inhibit key signaling pathways involved in cancer cell proliferation and survival. For example, they may target the vascular endothelial growth factor receptor (VEGFR) or modulate apoptosis-related pathways.
- In Vitro Studies :
-
Comparative Analysis :
- In comparative studies with known anticancer agents like doxorubicin and sorafenib, some derivatives exhibited better activity against cancer cell lines (e.g., MCF-7 and HCT116), with IC50 values as low as 0.12 µM . This suggests that modifications in the chemical structure can significantly enhance biological activity.
Study 1: Antiproliferative Effects
A recent investigation into derivatives of tetrahydroisoquinoline revealed significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : HepG2 (liver), MCF-7 (breast), HCT116 (colon).
- Key Findings : Certain derivatives showed IC50 values lower than those of established chemotherapeutics, indicating a promising therapeutic window for further development .
Study 2: Mechanistic Insights
Research into the mechanistic pathways influenced by tetrahydroisoquinoline derivatives highlighted their role in:
- Inducing Apoptosis : Compounds were shown to activate caspases and downregulate anti-apoptotic proteins.
- Inhibiting Cell Migration : This was linked to decreased expression of matrix metalloproteinases (MMPs), crucial for metastasis .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3/c23-18-3-1-4-19(24)17(18)12-21(27)25-16-7-6-14-8-9-26(13-15(14)11-16)22(28)20-5-2-10-29-20/h1-7,10-11H,8-9,12-13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGFVAWTYRWGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=C(C=CC=C3Cl)F)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













